![molecular formula C10H9Cl2F B12848291 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene CAS No. 25108-73-0](/img/structure/B12848291.png)
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is an organic compound with the molecular formula C10H10Cl2F It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to a benzene ring that also bears a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination and fluorination steps. One common method involves the reaction of 4-fluorobenzyl chloride with 2,2-dichloro-1-methylcyclopropane under specific conditions to yield the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
Pharmaceutical Applications
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene has been investigated for its potential use in drug development. Its structural characteristics allow for modifications that can enhance biological activity.
- Case Study : Research indicates that derivatives of this compound can serve as intermediates in synthesizing anti-inflammatory agents. The presence of the fluorine atom is particularly significant as it can influence the pharmacokinetics of the resulting drugs.
Agrochemical Applications
The compound is also relevant in the field of agrochemicals, particularly as a precursor in the synthesis of herbicides and pesticides.
- Case Study : A study demonstrated that compounds derived from this compound exhibit herbicidal activity against several weed species. This suggests that it could be an effective component in formulating new herbicides.
Materials Science Applications
In materials science, the unique properties of this compound make it a candidate for developing advanced materials.
- Case Study : Researchers have explored its use in creating polymer composites that require enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties.
Environmental Considerations
While exploring the applications of this compound, it is essential to consider its environmental impact. The Environmental Protection Agency (EPA) has guidelines for assessing the toxicity and environmental behavior of chemicals like this compound.
Toxicity and Safety Data
Property | Value |
---|---|
Acute Toxicity | Moderate |
Environmental Persistence | High |
Bioaccumulation Potential | Moderate |
These factors must be taken into account when considering its application in consumer products or agricultural settings.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar cyclopropyl structure but with a carboxylic acid group instead of a benzene ring.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar structure with a methyl ester group.
Uniqueness
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is unique due to the presence of both a cyclopropyl ring and a fluorobenzene moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene, also known by its CAS number 25108-73-0, is an organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.
The molecular formula of this compound is C10H9Cl2F. The compound features a dichlorocyclopropyl group and a fluorobenzene moiety, which contribute to its unique reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
In Vitro Studies
A study conducted on structurally similar compounds indicated that halogenated benzenes can interact with cellular membranes, potentially leading to increased permeability and subsequent cytotoxic effects. While direct studies on this compound are sparse, it is hypothesized that it may exhibit similar behavior due to its structural characteristics .
Case Studies
- Anticancer Potential : A case study focusing on halogenated compounds demonstrated that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
- Environmental Impact : A study highlighted the persistence of chlorinated compounds in the environment, raising concerns about their long-term ecological effects. This aspect is critical for assessing the safety profile of this compound in agricultural applications .
Data Table: Summary of Biological Activities
Properties
CAS No. |
25108-73-0 |
---|---|
Molecular Formula |
C10H9Cl2F |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
1-(2,2-dichloro-1-methylcyclopropyl)-4-fluorobenzene |
InChI |
InChI=1S/C10H9Cl2F/c1-9(6-10(9,11)12)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
ZATYZDDQMIUDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.